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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical
properties of a-D-fructopyranose, a key monosaccharide. The information is presented to
support research and development activities, with a focus on quantitative data, experimental
reproducibility, and structural understanding.

Introduction

a-D-fructopyranose is one of the cyclic forms of D-fructose, a six-carbon polyhydroxyketone
(ketohexose). While D-fructose in aqueous solution exists as an equilibrium mixture of five
tautomers (a- and B-pyranose, a- and B-furanose, and the open-chain keto form), the (3-
pyranose form is typically the most abundant.[1][2] The a-D-fructopyranose anomer, though a
minor component in this equilibrium, is crucial for understanding the overall chemical behavior
and reactivity of fructose. Its structure features a six-membered pyranose ring, analogous to
pyran.[3] This guide focuses specifically on the properties and characterization of the a-D-
fructopyranose isomer.

Physical Properties

The physical properties of a-D-fructopyranose are fundamental to its handling, formulation, and
analysis. Key quantitative data are summarized in the table below. It is important to note that
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many experimental values are reported for D-fructose, which represents an equilibrium mixture

of its isomers. The properties of the pure a-anomer are often inferred or predicted.

Table 1: Physical Properties of D-Fructose and its Anomers

Notes and
Property Value . Source(s)
Conditions
Molecular Formula CeH1206 - [4115]
Molecular Weight 180.16 g/mol - [4][5]
Value for crystalline D-
fructose (mainly [3-
) ) Decomposes ~103-
Melting Point 105 °C pyranose). Anomers [61[71[8]
interconvert upon
melting.
Predicted value.
N ) Decomposes before
Boiling Point 401.1 £45.0 °C N [4]
boiling under standard
pressure.
Density 1.758 + 0.06 g/cm?3 Predicted value. [4]
D-Fructose shows
rapid mutarotation in
B ] solution. The initial
Specific Optical ] o ) )
) Varies significantly rotation changes until [6]
Rotation [a] I
an equilibrium value of
~-92° (c=2, H20) is
reached.
Crystalline D-fructose
Solubility Freely soluble in water s readily soluble in [6][8]
water.
Value for D-fructose in
pKa 12.06 @ 18 °C _ [6]
solution.
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Chemical Properties and Reactivity

Mutarotation: In agueous solution, a-D-fructopyranose undergoes mutarotation, a process
where it interconverts with other tautomeric forms.[1][9] This occurs through a ring-opening
mechanism to form the linear keto-form, which can then re-cyclize to form any of the four cyclic
anomers (o/p pyranose and o/ furanose).[9] The equilibrium distribution is temperature-
dependent; increasing temperature favors the formation of the furanose forms.[1] For
mutarotation to occur, the molecule must have a free anomeric carbon, which is present in
fructose, making it a reducing sugar.[9][10]

Glycosidic Bond Formation: The anomeric hydroxyl group on the C2 carbon of a-D-
fructopyranose is reactive and can form glycosidic bonds with other monosaccharides or
alcohols. A prominent example is sucrose, where the anomeric carbon of a-D-glucose links to
the anomeric carbon (C2) of B-D-fructofuranose.[3] Because both anomeric carbons are
involved in this linkage, sucrose is a non-reducing sugar and does not exhibit mutarotation.[9]
[10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for distinguishing
and quantifying the different tautomers of fructose in solution.

Table 2: 13C NMR Chemical Shifts (d) for Fructose Isomers in D20
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B-D- o-D- B-D- o-D-
Carbon Atom fructopyranos  fructofuranose fructofuranose fructopyranos
e (ppm) (Ppm) (ppm) e (ppm)
Not well
C-1 64.91 63.94 63.71 )
characterized
C-2 98.89 105.23 102.31 ~96.86
Not well
C-3 68.57 82.96 76.37 ]
characterized
Not well
C-4 70.68 77.02 75.41 )
characterized
Not well
C-5 70.16 82.16 81.51 )
characterized
Not well
C-6 64.24 62.08 63.34 ]
characterized

Source: Data
compiled from
published work.
[11] The a-D-
fructopyranose
form is a minor
species and its
signals are often
difficult to resolve
or are not

reported.

1H NMR Spectroscopy: The 1H NMR spectrum of fructose in D20 is complex due to signal
overlap from multiple isomers, particularly in the 3.5-4.2 ppm region.[2] The anomeric protons
are typically found further downfield. Advanced 1D and 2D NMR techniques are required for
complete assignment.[12]

Experimental Protocols
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Protocol 1: Determination of Mutarotation by Polarimetry

o Objective: To measure the change in specific optical rotation of a freshly prepared fructose
solution over time.

o Materials: Polarimeter, sodium lamp (589 nm), 1 dm polarimeter cell, volumetric flasks,
analytical balance, D-Fructose (crystalline), deionized water.

e Methodology:

1. Prepare a 2% (w/v) solution of D-fructose in deionized water (e.g., 2.00 g in a 100 mL
volumetric flask). Start a timer immediately upon addition of the solvent.

2. Quickly dissolve the solid by agitation and bring the solution to the final volume.
3. Immediately rinse and fill the 1 dm polarimeter cell with the solution.

4. Place the cell in the polarimeter and record the observed rotation (a) at t=1 minute and at
regular intervals (e.g., every 5 minutes) thereafter.

5. Continue taking readings until the rotation value becomes stable for three consecutive
readings. This final value represents the equilibrium rotation.

6. Calculate the specific rotation [a] at each time point using the formula: [a] = a/ (I x ¢),
where | is the path length in dm and c is the concentration in g/mL.

7. Plot specific rotation versus time to visualize the mutarotation curve.
Protocol 2: NMR Spectroscopic Analysis of Fructose Tautomers
o Objective: To identify and quantify the major tautomeric forms of D-fructose in solution.

o Materials: High-field NMR spectrometer (e.g., 600 MHz), 5 mm NMR tubes, Deuterium Oxide
(D20, 99.9%), D-Fructose.

o Methodology:
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1. Sample Preparation: Accurately weigh approximately 10-20 mg of D-fructose and dissolve
it in 0.6 mL of D20 directly in a clean, dry vial. Vortex briefly to ensure complete
dissolution.[2]

2. Transfer: Transfer the solution to a 5 mm NMR tube.

3. Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency on the
D20 signal. Tune and match the probe for both *H and *3C frequencies.[2]

4. 13C NMR Acquisition:

Use a standard single-pulse experiment with proton decoupling.

Set the spectral width to approximately 240 ppm, centered around 100 ppm.

Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative accuracy.

Acquire a sufficient number of scans for a good signal-to-noise ratio.

5. Data Analysis:

Process the spectrum (Fourier transform, phase correction, baseline correction).
» Reference the spectrum (e.g., using an internal standard or the known solvent shift).

» |dentify the characteristic peaks for the anomeric (C2) carbons of each isomer (3-
pyranose, a/B-furanose).

» Integrate the signals corresponding to the anomeric carbons of the different tautomers.
The relative integral values correspond to the molar ratio of the isomers in the
equilibrium mixture.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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